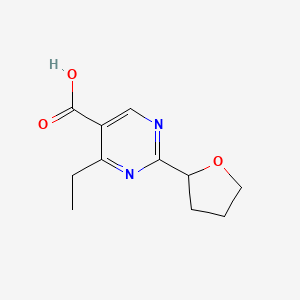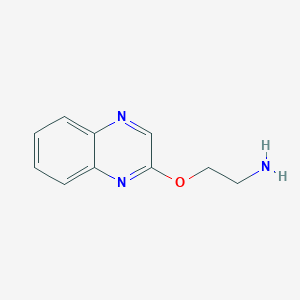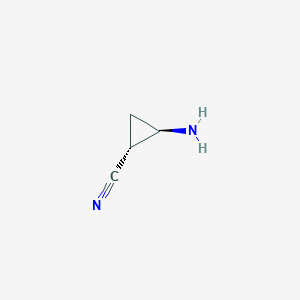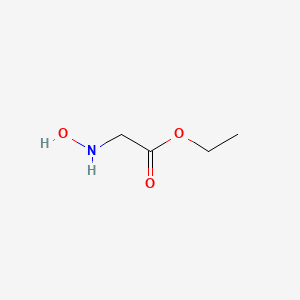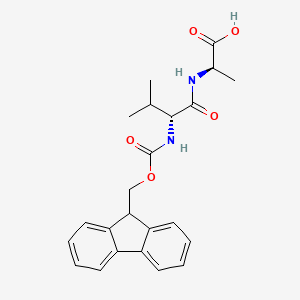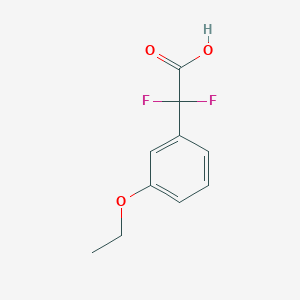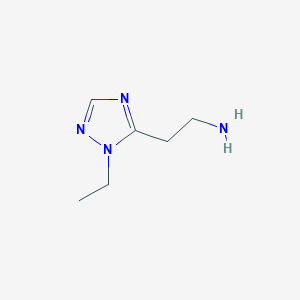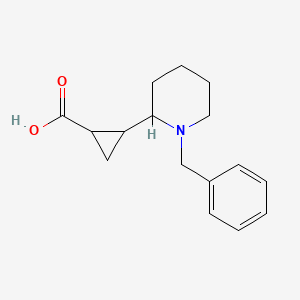
2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a piperidine moiety, which is further substituted with a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts such as rhodium or copper . The reaction conditions typically include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for reductions to reflux conditions for oxidations .
Major Products Formed
Major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced alcohols, and substituted derivatives with various functional groups .
Applications De Recherche Scientifique
2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strain and the piperidine moiety’s nitrogen atom contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Uniqueness
2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring with a piperidine moiety and a benzyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C16H21NO2 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
2-(1-benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO2/c18-16(19)14-10-13(14)15-8-4-5-9-17(15)11-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11H2,(H,18,19) |
Clé InChI |
PBPMQYVDOOOOPT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C2CC2C(=O)O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




